N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline
Description
N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline (CAS: 89292-79-5) is a tertiary aniline derivative featuring a dimethylamino group at the para position and a piperazinylmethyl substituent. Piperazine rings are widely utilized in pharmaceutical chemistry due to their ability to modulate solubility, bioavailability, and receptor interactions . The dimethylamino group contributes to electron-donating effects, while the piperazinylmethyl moiety may enhance binding affinity in biological systems.
Properties
IUPAC Name |
N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-12(4-6-13)11-16-9-7-14-8-10-16/h3-6,14H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHKPALUOHZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404879 | |
| Record name | N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89292-79-5 | |
| Record name | N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction-Based Synthesis
A commonly employed method is based on the Mannich reaction, where formaldehyde and piperazine react with substituted anilines:
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- An equimolar mixture of Boc-protected piperazine and substituted aniline is dissolved in ethanol.
- Formalin (37% formaldehyde) is added.
- The mixture is refluxed for 5–6 hours under stirring.
- Completion is monitored by TLC.
- The Boc protecting group is removed by acid treatment (e.g., 6N HCl), followed by basification and extraction to isolate the free amine.
- The product is purified and isolated as a powder.
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- This method was demonstrated for synthesizing various piperazinyl aniline derivatives, including asymmetric bis-Mannich bases.
- Reaction conditions such as reflux time and solvent choice (ethanol) are critical for yield and purity.
- The use of formaldehyde facilitates the formation of the methylene bridge linking the piperazine to the aniline ring.
N-Alkylation of Piperazine
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- Piperazine is alkylated with substituted benzyl halides (e.g., nitrophenethyl bromides) to form nitro intermediates.
- These intermediates are reduced (e.g., using tin(II) chloride) to yield piperazine anilines.
- Further cyclization or functional group transformations lead to the target compound or related analogues.
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- Allows for the introduction of various substituents on the aromatic ring.
- Provides access to diversified piperazinyl-substituted anilines.
Reductive Amination and Catalytic Hydrogenation
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- Nitro-substituted intermediates are reduced to amines using metallic iron and ammonium chloride under reflux conditions.
- Catalytic hydrogenation using active nickel catalysts in organic solvents (e.g., toluene) can be employed for selective reduction steps.
- The final amine is often converted to its hydrochloride salt by treatment with hydrogen chloride gas for isolation and purification.
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- Temperature control (e.g., 35–40 °C) during reduction and hydrogenation is crucial.
- Reaction time varies from 30 minutes to several hours depending on scale and catalyst activity.
Detailed Example: Preparation via Paranitrochlorobenzene Route
A patented industrially relevant method involves:
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolve paranitrochlorobenzene in toluene to form solution A | Concentration 2–3 mol/L |
| 2 | Dissolve dimethylamine hydrochloride in water; add solution A | Molar ratio dimethylamine hydrochloride to paranitrochlorobenzene 1.1–1.2:1 |
| 3 | Add 15% sodium hydroxide aqueous solution dropwise at 20–25 °C under stirring | First addition: molar ratio NaOH to dimethylamine hydrochloride 1:1–1.1:1 |
| 4 | Heat mixture to 35–40 °C; add second portion of 15% NaOH dropwise over 30 minutes | Second addition: molar ratio NaOH to dimethylamine hydrochloride 0.6:1–0.8:1 |
| 5 | Maintain reaction temperature for 45–90 minutes (insulation reaction) | - |
| 6 | Allow phase separation; add active nickel catalyst to toluene layer | Catalytic hydrogenation step |
| 7 | Filter catalyst; pass toluene layer through hydrogen chloride gas to precipitate hydrochloride salt | Product isolation |
| 8 | Centrifuge and dry to obtain N,N-dimethyl-p-phenylenediamine hydrochloride | Final product |
This method is noted for:
- Using industrially available and inexpensive raw materials.
- Minimizing waste and simplifying purification.
- Achieving high yield and purity of the hydrochloride salt.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction with Boc-piperazine | Boc-piperazine, substituted aniline, formaldehyde | Mannich condensation | Straightforward, good control over substitution | Requires protecting group removal |
| N-Alkylation of Piperazine | Piperazine, benzyl halides (e.g., nitrophenethyl bromides) | N-alkylation, reduction | Versatile, allows diverse substitutions | Multi-step, requires reduction steps |
| Paranitrochlorobenzene Route | Paranitrochlorobenzene, dimethylamine hydrochloride, NaOH, nickel catalyst | Nucleophilic substitution, catalytic hydrogenation | Industrially scalable, cost-effective, efficient | Requires careful temperature and pH control |
Research Findings and Analytical Data
- Spectral data (NMR, IR) confirm the formation of the methylene bridge between piperazine and aniline.
- TLC monitoring is essential during Mannich and alkylation reactions to ensure completion.
- Catalytic hydrogenation using nickel catalysts is effective in reducing nitro groups to amines without over-reduction.
- The hydrochloride salt form improves the compound's stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The following are notable applications:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against mosquito-borne viruses such as Zika and dengue fever. These compounds target ion channels in mosquitoes, disrupting their physiological functions and potentially reducing the transmission of these diseases .
- Pharmacological Studies : The compound has been studied for its interactions with various biological targets, including receptors involved in neurotransmission and enzyme activity modulation. Its ability to interact with these targets suggests potential uses as an antidepressant or anxiolytic agent .
Synthetic Organic Chemistry
This compound serves as an important building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : This compound can be used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow for various chemical modifications that can lead to diverse derivatives with specific biological activities .
- Reactivity Studies : The presence of the piperazine ring allows for interesting reactivity patterns, making it suitable for studies aimed at understanding reaction mechanisms and developing new synthetic methodologies .
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Electronic and Photophysical Properties
- Fluorescence : While the target compound’s fluorescence data are absent in the evidence, analogs like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline exhibit fluorescence quantum yields up to 0.068, highlighting the role of extended conjugation .
- Solvatochromism : Derivatives such as N,N-dimethyl-4-(naphthalen-1-ylethynyl)aniline demonstrate solvent-dependent spectral shifts due to push-pull electronic effects, with dipole moment changes in excited states (e.g., Δμ = 6.4 D) . The piperazinylmethyl group in the target compound may similarly influence solvatochromic behavior.
Key Research Findings
Piperazine Functionalization : Piperazine rings improve solubility and bioavailability in drug-like molecules, as seen in sulfonamide-containing inhibitors .
Electron-Donating Effects: Dimethylamino groups enhance electron donation, critical for solvatochromic dyes and fluorescence .
Structural Flexibility : Substitutions like nitro or sulfonyl groups introduce steric and electronic diversity, enabling tailored biological activity .
Biological Activity
N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a piperazine ring, which is known for its diverse biological roles, particularly in drug design. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A dimethylamino group at the para position of the aniline ring.
- A piperazine moiety , which enhances its reactivity and interaction with various biological targets.
This compound operates primarily through its interactions with specific receptors and enzymes. The piperazine ring facilitates binding to various biological targets, potentially modulating their activity. This interaction can lead to diverse biological effects, including:
- Inhibition of ion channels : Similar compounds have been shown to act as inhibitors of ion channels, which are crucial in cellular signaling pathways .
- Binding to neurotransmitter receptors : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound's ability to modulate enzyme activities in cancer cells suggests potential applications in cancer therapy.
- Neuropharmacological Effects : Given its structural similarities to known psychoactive substances, it may possess neuropharmacological properties that warrant further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution followed by reduction. A representative procedure involves reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The nitro intermediate is reduced to the amine using NaBH₄ or catalytic hydrogenation, followed by salt formation with HCl . Alternative routes include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine derivatives, yielding regioisomers that require chromatographic separation (e.g., HPLC) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : H and C NMR are used to confirm regiochemistry and purity. For example, the methyl groups on the dimethylaniline moiety resonate at δ ~3.0 ppm (H), while piperazine protons appear as multiplets at δ ~2.5–3.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] = 276.1978 for C₁₄H₂₂N₃) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry (e.g., distinguishing 1,2,3-triazole regioisomers) .
Advanced Research Questions
Q. How can regioselectivity challenges in allylation or arylation reactions of the compound be addressed?
Methodological Answer: Regioselectivity in allylation (e.g., Friedel-Crafts reactions) is controlled by steric and electronic factors. For example, frustrated Lewis pairs (FLPs) in water catalyze allylation of electron-rich anilines, yielding 1,3-diarylallyl derivatives. Isomeric products (e.g., 3y1 vs. 3y2) are separated via HPLC (C18 column, acetonitrile/water) and validated by C NMR (e.g., δ 149.58 ppm for allyl carbons) .
Data Contradiction Note:
Yields vary significantly with substituents (e.g., 72% for 3y1 vs. 51% for 3y2), highlighting electronic effects of nitro vs. phenyl groups .
Q. What computational methods validate the photophysical properties of its derivatives?
Methodological Answer: Time-dependent density functional theory (TD-DFT) calculates absorption/emission spectra for derivatives like N,N-dimethyl-4-(quinolinyl)aniline. For example, twisted intramolecular charge transfer (TICT) states explain mega-Stokes shifts (~150 nm) and positive temperature coefficients in fluorescence . Experimental validation uses:
- UV-Vis : λmax at 350–450 nm (π→π transitions).
- Fluorescence quantum yield : Measured relative to rhodamine B (ΦF = 0.068 for pyrimido-indazole derivatives) .
Q. How do isotopic labeling (e.g., deuterium) studies aid mechanistic investigations?
Methodological Answer: Deuterium labeling (e.g., using LiAlD₄) traces proton transfer in acidochromic or redox reactions. For example, H NMR confirms reversible protonation at the piperazine nitrogen in acidic media, critical for pH-sensitive probes . Isotopic effects on reaction rates (kH/kD > 1) indicate rate-limiting steps involving H-transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
